molecular formula C13H9FO3 B6356883 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% CAS No. 1181452-09-4

5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6356883
CAS RN: 1181452-09-4
M. Wt: 232.21 g/mol
InChI Key: WJPKCCSESLQIHR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% (5-FBA-95) is a commonly used organic compound in scientific research. It is a white crystalline solid that is soluble in most organic solvents, such as ethanol and methanol. 5-FBA-95 is used in a variety of applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes.

Scientific Research Applications

5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It is also used in the development of new materials, such as polymers and nanomaterials. In addition, 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% is used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of several enzymes, including cyclooxygenase and lipoxygenase. It is also believed to have anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects
5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory and anti-cancer activity. In addition, 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% has been shown to reduce oxidative stress and to have antioxidant activity.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to its use in lab experiments. It is relatively expensive, and it may not be suitable for use in certain applications, such as those requiring a high degree of accuracy and precision.

Future Directions

There are several potential future directions for 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% research. These include further research into its mechanism of action, development of more efficient synthesis methods, and further investigation into its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, would be beneficial. Finally, further research into its potential use in the development of new materials and its potential environmental impacts would be beneficial.

Synthesis Methods

5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95% is synthesized through a two-step process. The first step is to react 5-fluoro-2-hydroxybenzoic acid with a base, such as sodium hydroxide, to form the sodium salt of 5-Fluoro-2-(3-hydroxyphenyl)benzoic acid, 95%. The second step is to react the sodium salt with a strong acid, such as hydrochloric acid, to form the final product. The reaction is generally carried out in an aqueous solution at a temperature of 25-30°C. The reaction is typically complete in 1-2 hours.

properties

IUPAC Name

5-fluoro-2-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-9-4-5-11(12(7-9)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPKCCSESLQIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653511
Record name 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(3-hydroxyphenyl)benzoic acid

CAS RN

1181452-09-4
Record name 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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